

GSK-J1 Sodium: A Technical Guide for Researchers

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Compound of Interest		
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An In-depth Examination of the JMJD3/UTX Inhibitor in Epigenetic Research

GSK-J1 sodium is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting Jumonji domain-containing protein 3 (JMJD3 or KDM6B) and Ubiquitously transcribed tetratricopeptide repeat, X chromosome (UTX or KDM6A).[1][2][3] These enzymes are crucial epigenetic modifiers that remove methyl groups from histone H3 at lysine 27 (H3K27), a key repressive mark. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases global levels of H3K27 trimethylation (H3K27me3), leading to the repression of target gene transcription.[1][4] This targeted modulation of the epigenetic landscape has made GSK-J1 an invaluable tool in a wide array of research fields, including inflammation, oncology, and developmental biology.

Core Mechanism of Action

GSK-J1 functions as a competitive inhibitor of the 2-oxoglutarate (α -ketoglutarate) cofactor binding site within the catalytic domain of JMJD3 and UTX.[5] Its chemical structure allows it to chelate the active site Fe(II) ion, a critical component for the demethylation reaction, thereby preventing the binding of the natural cofactor and inhibiting enzymatic activity. The high selectivity of GSK-J1 for the KDM6 subfamily over other histone demethylases has been a key factor in its widespread adoption in research.[5]

Quantitative Data: Inhibitory Activity and Selectivity



The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of GSK-J1 against various histone demethylases.

Table 1: In Vitro Inhibitory Activity of GSK-J1

Target Demethylase	IC50 (nM)	Assay Type	Reference
JMJD3 (KDM6B)	60	Cell-free assay	[1][2]
UTX (KDM6A)	53	Not Specified	
JARID1B (KDM5B)	950	Not Specified	[1]
JARID1C (KDM5C)	1760	Not Specified	[1]
KDM5A	6800	Not Specified	

Table 2: Cellular Activity of GSK-J4 (GSK-J1 Prodrug)

Cell Type	Assay	IC50 (μM)	Reference
Human Primary Macrophages	TNF-α production	9	[6]

Note: GSK-J1 has limited cell permeability. GSK-J4, an ethyl ester prodrug of GSK-J1, is often used in cell-based assays as it can more readily cross the cell membrane and is subsequently hydrolyzed to the active GSK-J1 form.[3][7]

Key Research Applications and Signaling Pathways

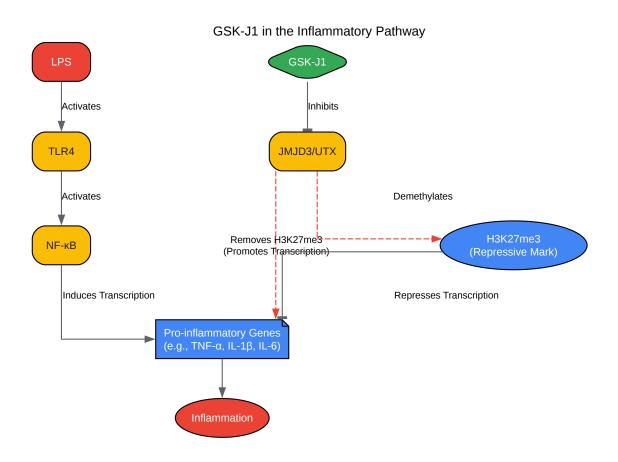
GSK-J1 has been instrumental in elucidating the role of H3K27 demethylation in various biological processes.

Modulation of the Inflammatory Response

A primary application of GSK-J1 is in the study of inflammation. Research has demonstrated that inhibition of JMJD3 by GSK-J1 can suppress the production of pro-inflammatory cytokines, such as TNF-α, in human primary macrophages.[1][2] This effect is mediated by an increase in



H3K27me3 at the promoters of inflammatory genes, leading to their transcriptional repression. [4] Furthermore, GSK-J1 has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in a mastitis model by interfering with the Tlr4-NF-kB signaling pathway.[4][8]



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Caption: GSK-J1 inhibits JMJD3/UTX, leading to increased H3K27me3 and repression of proinflammatory gene transcription.

Cancer Research

The role of JMJD3 in tumorigenesis has been a significant area of investigation. By modulating gene expression, JMJD3 can influence cancer cell proliferation, differentiation, and survival. GSK-J1 is utilized to probe the therapeutic potential of targeting H3K27 demethylation in various cancers. For instance, studies have explored its effects in neuroblastoma and melanoma.



Developmental Biology

Epigenetic regulation is fundamental to normal development. GSK-J1 has been used to study the role of H3K27 demethylation in cell fate decisions and differentiation. For example, research in developing rat retinas has shown that GSK-J1 can influence cell proliferation, maturation, and the differentiation of specific neuronal subtypes.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving GSK-J1.

In Vitro Histone Demethylase Assay

This protocol is adapted from a general method for assessing JmjC demethylase activity.

Objective: To determine the in vitro inhibitory activity of GSK-J1 on JMJD3 or UTX.

Materials:

- Purified recombinant JMJD3 or UTX enzyme
- Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 μM (NH4)2SO4·FeSO4·6H2O, 1 mM
 2-oxoglutarate, 2 mM ascorbate
- GSK-J1 sodium salt (various concentrations)
- 10 mM EDTA (stop solution)
- MALDI-TOF mass spectrometer

Procedure:

- Prepare a reaction mixture containing the purified JMJD3 (1 μ M) or UTX (3 μ M) enzyme and the biotinylated H3K27me3 peptide (10 μ M) in the assay buffer.
- Add varying concentrations of GSK-J1 to the reaction mixture. Include a no-inhibitor control.

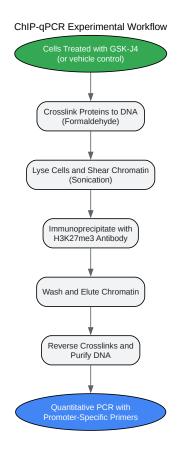


- Incubate the reaction at 25°C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).
- Stop the reaction by adding 10 mM EDTA.
- Desalt the reaction products using a ZipTip.
- Spot the desalted samples onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.
- Analyze the samples using a MALDI-TOF mass spectrometer to quantify the demethylated peptide product.
- Calculate the IC50 value of GSK-J1 from the dose-response curve.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

Objective: To assess the effect of GSK-J1 on H3K27me3 levels at specific gene promoters.





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Caption: A simplified workflow for Chromatin Immunoprecipitation followed by qPCR to measure H3K27me3 levels.

Procedure:

- Cell Treatment: Culture cells to the desired confluency and treat with GSK-J4 (the cell-permeable prodrug) or a vehicle control for the desired time.
- Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to crosslink proteins to DNA. Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.



- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.
- Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody/bead complex.
- Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating.
 Purify the DNA using a standard DNA purification kit.
- qPCR Analysis: Perform quantitative PCR using primers designed to amplify specific gene promoter regions of interest. Analyze the relative enrichment of H3K27me3 at these promoters in GSK-J4-treated versus control cells.

In Vivo Administration in a Mouse Model

Objective: To evaluate the in vivo efficacy of GSK-J1 in a disease model (e.g., LPS-induced mastitis).

Materials:

- GSK-J1 sodium salt
- Vehicle solution (e.g., saline)
- Experimental animals (e.g., mice)
- Inducing agent (e.g., LPS)

Procedure:

- Animal Acclimatization: Acclimate the animals to the experimental conditions.
- GSK-J1 Administration: Prepare a sterile solution of GSK-J1 in the vehicle. Administer GSK-J1 to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A control group should receive the vehicle alone.



- Disease Induction: Induce the disease model at the appropriate time relative to GSK-J1 administration. For example, in the mastitis model, intramammary infusion of LPS is performed.
- Monitoring and Sample Collection: Monitor the animals for clinical signs of the disease. At
 the end of the experiment, euthanize the animals and collect relevant tissues (e.g.,
 mammary glands) for downstream analysis.
- Downstream Analysis: Perform histological analysis, gene expression analysis (RT-qPCR), and protein analysis (Western blot, ELISA) on the collected tissues to assess the effects of GSK-J1 treatment.

Conclusion

GSK-J1 sodium and its cell-permeable prodrug GSK-J4 are powerful chemical probes for investigating the biological roles of the H3K27 demethylases JMJD3 and UTX. Through its selective inhibition of these enzymes, GSK-J1 has enabled significant advances in our understanding of the epigenetic regulation of gene expression in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important research tool.

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